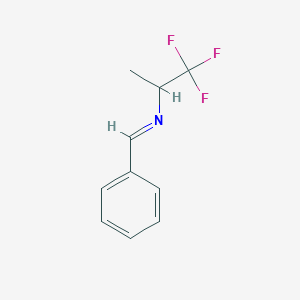
1,1,1-Trifluoro-N-(phenylmethylene)-2-propanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzylidene-1,1,1-trifluoropropan-2-amine is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of the trifluoromethyl group imparts significant stability and reactivity, making it a valuable building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzylidene-1,1,1-trifluoropropan-2-amine typically involves the reaction of benzaldehyde with 1,1,1-trifluoropropan-2-amine under acidic or basic conditions. One common method includes the use of a catalyst such as p-toluenesulfonic acid to facilitate the condensation reaction, resulting in the formation of the imine bond .
Industrial Production Methods
Industrial production of this compound may involve a one-pot multicomponent strategy, where the desired product is obtained through the reaction of a primary amine and carbon disulfide, followed by the addition of 3-bromo-1,1,1-trifluoropropan-2-one . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-Benzylidene-1,1,1-trifluoropropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can react with the trifluoromethyl group under appropriate conditions.
Major Products Formed
The major products formed from these reactions include trifluoromethylated amines, oxides, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Benzylidene-1,1,1-trifluoropropan-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural properties.
Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals
Mechanism of Action
The mechanism of action of N-Benzylidene-1,1,1-trifluoropropan-2-amine involves its interaction with molecular targets through the formation of covalent bonds or non-covalent interactions. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The imine group can undergo nucleophilic attack, leading to the formation of various reaction intermediates .
Comparison with Similar Compounds
Similar Compounds
N-Benzylidene-[1,1’-biphenyl]-2-amine: This compound shares a similar imine structure but differs in the substituent groups attached to the nitrogen atom.
1,1,1-Trifluoropropan-2-amine: Lacks the benzylidene group but contains the trifluoromethyl group, making it a simpler analog.
Uniqueness
N-Benzylidene-1,1,1-trifluoropropan-2-amine is unique due to the combination of the benzylidene and trifluoromethyl groups, which confer distinct chemical reactivity and stability. This combination makes it particularly valuable in synthetic applications and research studies .
Properties
CAS No. |
119561-24-9 |
|---|---|
Molecular Formula |
C10H10F3N |
Molecular Weight |
201.19 g/mol |
IUPAC Name |
1-phenyl-N-(1,1,1-trifluoropropan-2-yl)methanimine |
InChI |
InChI=1S/C10H10F3N/c1-8(10(11,12)13)14-7-9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
ZNOFGCZUCGAOFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(F)(F)F)N=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


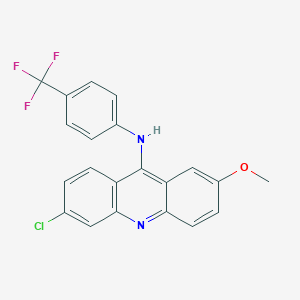
![10-[2,3-Bis(4-phenothiazin-10-ylphenyl)quinoxalin-6-yl]phenothiazine](/img/structure/B14139395.png)

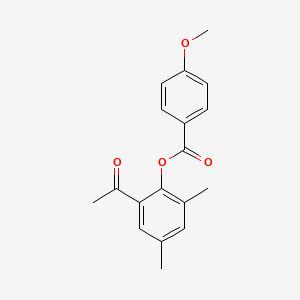
![(1R,3R,4R,4aS,5'S,8aR)-5'-(furan-3-yl)-1-hydroxy-8,8a-bis(hydroxymethyl)-3-methylspiro[1,2,3,4a,5,6-hexahydronaphthalene-4,3'-oxolane]-2'-one](/img/structure/B14139410.png)
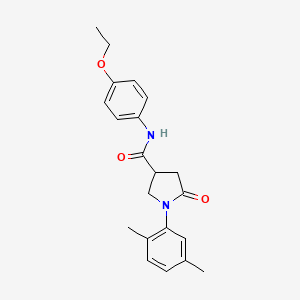
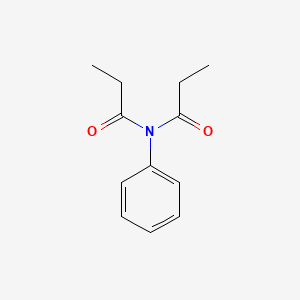
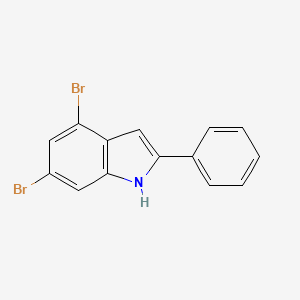

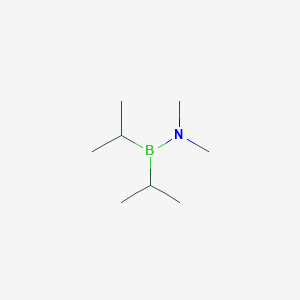
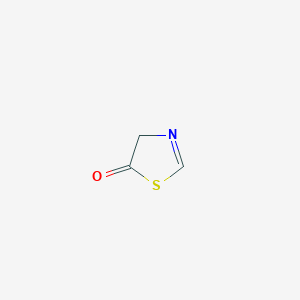
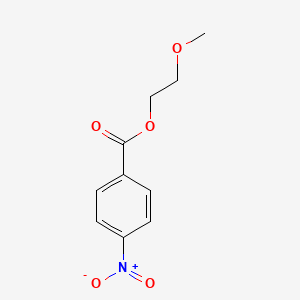
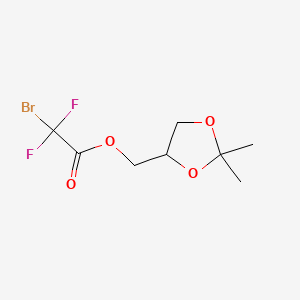
![3-chloro-4-ethoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B14139459.png)
